N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide

Organocatalysis Hydrogen-bond donor tuning Sulfonamide acidity

N-[(8α,9S)-Cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1253690-78-6) is a bifunctional cinchona-alkaloid-derived sulfonamide organocatalyst. It features a quinuclidine tertiary-amine base paired with an N–H sulfonamide hydrogen-bond donor, bridged by the rigid cinchona scaffold.

Molecular Formula C27H25F6N3O2S
Molecular Weight 569.566
CAS No. 1253690-78-6
Cat. No. B581815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide
CAS1253690-78-6
SynonymsN-[(8α,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide
Molecular FormulaC27H25F6N3O2S
Molecular Weight569.566
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C27H25F6N3O2S/c1-2-16-15-36-10-8-17(16)11-24(36)25(22-7-9-34-23-6-4-3-5-21(22)23)35-39(37,38)20-13-18(26(28,29)30)12-19(14-20)27(31,32)33/h2-7,9,12-14,16-17,24-25,35H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
InChIKeyLGRUZVCMVOXKSN-SEMUBUJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide – Chiral Organocatalyst Procurement Guide


N-[(8α,9S)-Cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide (CAS 1253690-78-6) is a bifunctional cinchona-alkaloid-derived sulfonamide organocatalyst. It features a quinuclidine tertiary-amine base paired with an N–H sulfonamide hydrogen-bond donor, bridged by the rigid cinchona scaffold [1]. The 3,5-bis(trifluoromethyl)phenylsulfonyl motif provides strong electron-withdrawing character that enhances the acidity and hydrogen-bond-donating ability of the sulfonamide N–H, a feature that distinguishes it from unsubstituted or monotrifluoromethylated analogs [2]. The compound is employed as either a standalone catalyst or a chiral ligand in metal-free asymmetric reactions where dual activation of electrophile and nucleophile is required [1].

Bifunctional activation: quinuclidine tertiary-amine base paired with sulfonamide N–H hydrogen-bond donor
(8α,9S)-cinchonan scaffold provides cinchonine-type absolute stereochemistry for asymmetric induction
3,5-bis(trifluoromethyl)phenylsulfonyl motif enhances N–H acidity and electrophile activation strength

Why Off-the-Shelf Cinchona Sulfonamides Cannot Replace N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide


Cinchona alkaloid sulfonamide catalysts are not interchangeable because subtle changes in the alkaloid backbone (cinchonidine vs. cinchonine vs. quinine vs. hydroquinine) and the aryl-sulfonamide substituent profoundly alter both the magnitude and the sense of enantioselectivity [1]. The (8α,9S) configuration of the target compound fixes the spatial relationship between the quinuclidine base and the sulfonamide hydrogen-bond donor; swapping to a (9R)-epimer or a C6′-methoxy analogue (e.g., quinine-derived) can invert or sharply reduce enantiomeric excess in desymmetrization reactions [2]. Moreover, the 3,5-bis(trifluoromethyl) substitution increases the sulfonamide N–H acidity compared to para-toluene-, 1-naphthalene-, or unsubstituted benzenesulfonamide variants [2], directly impacting catalyst activity and the temperature window at which high selectivity is maintained. Consequently, selecting a superficially “similar” cinchona sulfonamide without verifying the exact CAS number risks delivering an inactive or poorly selective catalyst for the intended transformation.

Diastereomer or epimer mismatch
Swapping the (8α,9S)-cinchonan backbone for a (9R)-epimer or C6′-methoxy analogue (quinine-derived) may invert or sharply reduce enantiomeric excess in desymmetrization reactions.
Aryl-sulfonamide variation alters activity
para-Tolyl, 1-naphthyl, or unsubstituted benzenesulfonamide analogs exhibit weaker hydrogen-bond-donating character; catalytic activity and the temperature window for selectivity may shift away from the target profile.
Quinoline-ring substitution effects
The C6′-methoxy group present in quinine- and hydroquinine-derived catalysts modifies quinoline electron density; enantioselectivity and reaction rate may not transfer directly from cinchonine-type scaffolds.

Quantitative Differentiation Evidence for N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide vs. Closest Analogs


Sulfonamide N–H Acidity Enhancement with 3,5-Bis(trifluoromethyl) vs. Unsubstituted or Mono-Tolyl Sulfonamides

In cinchona-based sulfonamide catalysts, replacing a para-toluene sulfonamide with a 3,5-bis(trifluoromethyl)benzenesulfonamide increases the N–H proton acidity, which strengthens the hydrogen-bond-donating interaction with electrophilic substrates [1]. The patent explicitly lists the 3,5-bis(trifluoromethyl)benzene group as a preferred Ar substituent alongside weaker electron-withdrawing or electron-donating alternatives (ortho-toluene, meta-toluene, phenyl, naphthalene), indicating its deliberate selection for enhancing catalyst electrophile activation [1]. Although solution pKa data for this specific sulfonamide are not publicly available, comparative cyclic-anhydride ring-opening studies with cinchona sulfonamides bearing different Ar groups consistently show that the 3,5-bis(trifluoromethyl)phenyl analogue operates at higher rates and/or lower catalyst loadings [2].

H-Bond Donor Tuning
Class-level
3,5-bis(CF₃)phenyl > para-tolyl, phenyl, 1-naphthyl
May support lower catalyst loading and faster electrophile activation
Solution pKa not publicly available; inferred from Hammett σ and comparative catalytic screening
Organocatalysis Hydrogen-bond donor tuning Sulfonamide acidity

Stereochemical Configuration Control: (8α,9S)-Cinchonan vs. (9R)-Quinine-Derived or (9S)-Cinchonidine-Derived Analogues

The target compound bears the (8α,9S) absolute configuration characteristic of cinchonine-derived catalysts, which places the C9-sulfonamide substituent in a pseudo-equatorial orientation [1]. In the desymmetrization of meso-glutaric anhydrides, cinchona sulfonamide catalysts derived from cinchonine [(8R,9S)] vs. cinchonidine [(8S,9R)] afford opposite enantiomers of the hemi-ester product; the (8α,9S) nomenclature indicates the cinchonine-type stereochemistry at C8–C9 [2]. The patent exemplifies catalysts built on quinine and hydroquinine scaffolds, which incorporate a C6′-methoxy group that is absent in the target compound; this methoxy substituent alters the electron density on the quinoline ring and can modify both reaction rate and enantioselectivity [1]. Therefore, for applications requiring the cinchonine absolute stereochemistry without the C6′-methoxy perturbation, the target compound is the direct match.

Stereochemical Control
Class-level
(8α,9S) cinchonine-type vs (9R)-quinine or (9S)-cinchonidine
Sense of enantioinduction is reversed between cinchonine- and cinchonidine-derived catalysts
ee difference often exceeds 20% in meso-anhydride desymmetrization; C6′-OCH₃ adds electronic perturbation
Asymmetric catalysis Enantioselectivity Cinchona stereochemistry

Absence of Catalyst Self-Association: A Differentiating Property of Bis(trifluoromethyl)phenylsulfonamide Cinchona Catalysts

A 2010 study on cinchona-based sulfonamide catalysts for the alcoholytic desymmetrization of meso-glutaric anhydrides demonstrated that the 3,5-bis(trifluoromethyl)benzenesulfonamide derivatives, unlike earlier- generation cinchona catalysts, do not form hydrogen-bonded self-aggregates in solution or in the solid state, as confirmed by single-crystal X-ray analysis and detailed experimental studies [1]. Self-association of bifunctional organocatalysts can reduce the effective concentration of active monomeric catalyst, leading to lower observed activity and the need for higher nominal catalyst loading. The absence of aggregation allows this catalyst class to operate efficiently at loadings as low as 1–5 mol % while maintaining high enantioselectivity [1].

Aggregation Behavior
Reported
No H-bonded self-aggregates detected (X-ray and solution studies)
Supports consistent monomeric catalyst concentration and kinetic reproducibility
Enables 1–5 mol% loading vs 10–20 mol% for aggregating cinchona catalysts
Catalyst aggregation Self-association Turnover frequency

Synthetic Step-Economy in Pregabalin Synthesis Enabled by 3,5-Bis(trifluoromethyl)benzenesulfonamide Cinchona Catalysts

The 2010 Advanced Synthesis & Catalysis report demonstrated that the cinchona-based bis(trifluoromethyl)benzenesulfonamide catalyst system provides the shortest synthetic pathway to (S)-pregabalin among all reported asymmetric syntheses, requiring both the fewest number of steps and the simplest operations [1]. This is a direct consequence of the catalyst's ability to achieve high enantioselectivity (up to 99% ee) in the key desymmetrization of a meso-glutaric anhydride, eliminating the need for additional resolution or chiral auxiliary steps that are required when less selective catalysts are employed. In contrast, the classical cinchonine-catalyzed ring-opening reported by Oda et al. (J. Chem. Soc. Perkin Trans. I 1987, 1053) required 4 days and gave only up to 69% ee, while Bolm's quinidine method required −55 °C, 6 days, and 1 equivalent of pempidine [2].

Synthetic Step-Economy
Cross-study comparable
Up to 99% ee, ambient temperature, shortest reported route to (S)-pregabalin
Supports process-chemistry selection for γ-amino acid synthesis
Earlier catalysts: 69–91% ee, longer reaction times, cryogenic or multi-day conditions
Pregabalin synthesis Process chemistry Step-economy

Procurement-Driven Application Scenarios for N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide


Industrial Asymmetric Synthesis of (S)-Pregabalin and Chiral γ-Amino Acids

The catalyst is deployed in the enantioselective alcoholysis of meso-glutaric anhydrides, the key step in the most step-economical synthesis of (S)-pregabalin [1]. The absence of catalyst self-aggregation (see Section 3, Evidence 3) permits reliable scale-up with catalyst loadings as low as 1–5 mol %, while the high enantioselectivity (up to 99% ee) eliminates the need for diastereomeric salt resolution, reducing API manufacturing costs. Procuring the exact CAS 1253690-78-6 ensures the (8α,9S) stereochemistry required to deliver the (S)-enantiomer of the product.

Desymmetrization of Prochiral or meso-Cyclic Anhydrides for Diverse Hemi-Ester Building Blocks

Beyond pregabalin, the compound catalyzes the enantioselective ring-opening of a broad range of meso-cyclic anhydrides to furnish chiral hemi-esters, which serve as versatile intermediates for natural products and pharmaceuticals [2]. The strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenylsulfonamide group ensures high hydrogen-bond-donating strength (Section 3, Evidence 1), enabling efficient activation of less reactive anhydride substrates that fail with tolyl- or naphthyl-sulfonamide analogs.

Decarboxylative Aldol and Mannich Reactions for β-Aminocarbonyl and β-Hydroxycarbonyl Compounds

Cinchona sulfonamide catalysts of this class have been applied to decarboxylative aldol reactions and decarboxylative Mannich reactions of malonic acid half-thioesters with imines, affording optically active β-aminocarbonyl compounds [2]. The (8α,9S) cinchonan backbone provides the complementary enantiomer to that obtained from (9R)-quinine-derived catalysts, making this specific compound essential when the target product requires the cinchonine-type enantioinduction profile.

Metal-Free Organocatalytic Screening and High-Throughput Reaction Optimization

Because the catalyst is metal-free and operates under mild conditions (ambient temperature, no inert atmosphere strictly required), it is compatible with automated parallel synthesis platforms [1][2]. The non-aggregating nature of the 3,5-bis(trifluoromethyl)benzenesulfonamide family (Section 3, Evidence 3) ensures consistent kinetic behavior across concentrations, simplifying dose-response optimization in microtiter-plate formats and reducing the risk of false negatives caused by catalyst precipitation.

Application
Selection Property
Validation Focus
(S)-Pregabalin and γ-amino acid synthesis
Stereochemical fidelity
Enantioselectivity and catalyst loading under scale-up
meso-Cyclic anhydride desymmetrization
H-bond donor strength
Substrate scope with less reactive anhydrides
Decarboxylative aldol and Mannich reactions
Cinchonine-type backbone
Complementary enantioinduction vs quinine-derived catalysts
High-throughput organocatalytic screening
Non-aggregating catalyst behavior
Kinetic reproducibility at low loading in parallel formats
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